molecular formula C7H10N2S B8441797 2-Amino-3-methlthio-4-picoline

2-Amino-3-methlthio-4-picoline

Cat. No. B8441797
M. Wt: 154.24 g/mol
InChI Key: YVBYIERVWATQSM-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A solution of 2-tert-butylcarbonylamino-3-methylthio-4-picoline (Step B, 260 mg) in 2 N HCl (5 mL) was heated at reflux for 10 hrs. after cooling to room temperature, the mixture was diluted with water and the aqueous layer was washed with ether. The combined organic layers were discarded and the aqueous layer was neutralized to pH=7 with saturated sodium carbonate. The aqueous layer then was extracted with ether, dried over sodium sulfate, and concentrated in vacuo to afford the title compound (150 mg).
Name
2-tert-butylcarbonylamino-3-methylthio-4-picoline
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C([NH:7][C:8]1[C:13]([S:14][CH3:15])=[C:12]([CH3:16])[CH:11]=[CH:10][N:9]=1)=O)(C)(C)C>Cl.O>[NH2:7][C:8]1[C:13]([S:14][CH3:15])=[C:12]([CH3:16])[CH:11]=[CH:10][N:9]=1

Inputs

Step One
Name
2-tert-butylcarbonylamino-3-methylthio-4-picoline
Quantity
260 mg
Type
reactant
Smiles
C(C)(C)(C)C(=O)NC1=NC=CC(=C1SC)C
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hrs
Duration
10 h
WASH
Type
WASH
Details
the aqueous layer was washed with ether
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer then was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=C1SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.